N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide
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Overview
Description
N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE: is a complex organic compound that belongs to the class of triazoloazepine derivatives. This compound is characterized by the presence of a triazoloazepine ring fused to a phenyl group, which is further connected to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE typically involves the following steps:
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Formation of the Triazoloazepine Ring: : The triazoloazepine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and azepine intermediates. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol .
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Attachment of the Phenyl Group: : The phenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazoloazepine intermediate with a phenyl halide (e.g., bromobenzene) in the presence of a base such as potassium carbonate .
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Formation of the Acetamide Moiety: : The final step involves the acylation of the phenyl-substituted triazoloazepine with acetic anhydride or acetyl chloride. This reaction is typically carried out under mild conditions with the use of a catalyst like pyridine .
Industrial Production Methods
Industrial production of N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides .
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are the reduced derivatives of the triazoloazepine ring .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring. Common reagents used include halides and nucleophiles like amines or thiols .
Common Reagents and Conditions
Scientific Research Applications
N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and is being investigated for its potential therapeutic applications .
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Medicine: : The compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
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Industry: : In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction leads to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE can be compared with other triazoloazepine derivatives:
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4-Chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)ANILINE: : This compound has a similar triazoloazepine core but differs in the substitution pattern on the phenyl ring .
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2-CHLORO-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE: : This compound is closely related but contains a chlorine atom at the 2-position of the phenyl ring .
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4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ANILINE: : Another similar compound with a different substitution pattern on the phenyl ring .
The uniqueness of N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H18N4O/c1-11(20)16-13-8-6-12(7-9-13)15-18-17-14-5-3-2-4-10-19(14)15/h6-9H,2-5,10H2,1H3,(H,16,20) |
InChI Key |
DXKWNKYLWFRVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
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